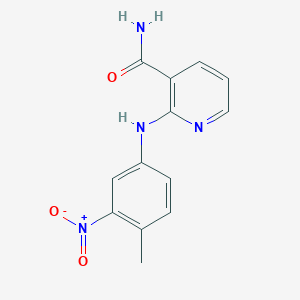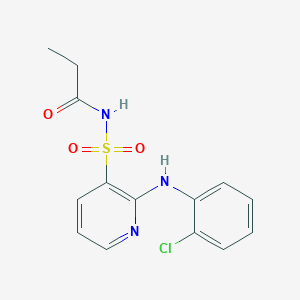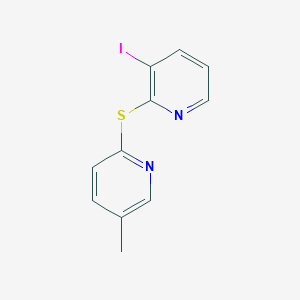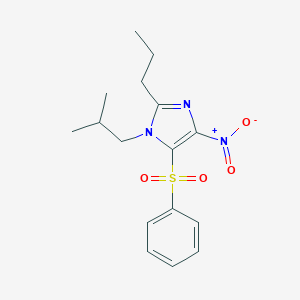
2-{3-Nitro-4-methylanilino}nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{3-Nitro-4-methylanilino}nicotinamide (NMN) is a compound that has gained significant attention in the field of scientific research due to its potential health benefits. NMN is a derivative of niacin, also known as vitamin B3, and is involved in various biochemical and physiological processes in the human body.
Applications De Recherche Scientifique
NMN has been shown to have various health benefits, including improving metabolic function, enhancing mitochondrial function, and reducing age-related diseases. NMN has been studied for its potential use in treating type 2 diabetes, obesity, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
NMN is involved in the biosynthesis of NAD+, a coenzyme that plays a crucial role in various cellular processes, including energy metabolism, DNA repair, and gene expression. NMN is converted to NAD+ by the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is a rate-limiting step in the NAD+ biosynthesis pathway.
Biochemical and Physiological Effects:
NMN has been shown to improve mitochondrial function by increasing the activity of sirtuins, a family of proteins involved in regulating cellular metabolism and aging. NMN has also been shown to improve glucose metabolism, reduce inflammation, and enhance cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
NMN has several advantages for lab experiments, including its stability, solubility, and ease of use. However, NMN can be expensive and may require specialized equipment for synthesis and analysis.
Orientations Futures
Future research on NMN should focus on its potential use in treating age-related diseases, improving metabolic function, and enhancing cognitive function. Additionally, research should aim to identify the optimal dosage and administration methods for NMN and investigate potential side effects. Furthermore, research should explore the use of NMN in combination with other compounds to enhance its therapeutic effects.
Méthodes De Synthèse
NMN can be synthesized using various methods, including enzymatic synthesis, chemical synthesis, and microbial synthesis. Enzymatic synthesis involves the use of enzymes to catalyze the reaction between nicotinamide riboside and nitrate. Chemical synthesis involves the reaction of 3-nitro-4-methylaniline with nicotinic acid, followed by reduction and acetylation. Microbial synthesis involves the use of microorganisms such as E. coli to produce NMN.
Propriétés
Nom du produit |
2-{3-Nitro-4-methylanilino}nicotinamide |
|---|---|
Formule moléculaire |
C13H12N4O3 |
Poids moléculaire |
272.26 g/mol |
Nom IUPAC |
2-(4-methyl-3-nitroanilino)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H12N4O3/c1-8-4-5-9(7-11(8)17(19)20)16-13-10(12(14)18)3-2-6-15-13/h2-7H,1H3,(H2,14,18)(H,15,16) |
Clé InChI |
OSBQBRNMQSMSFD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC2=C(C=CC=N2)C(=O)N)[N+](=O)[O-] |
SMILES canonique |
CC1=C(C=C(C=C1)NC2=C(C=CC=N2)C(=O)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-bromobenzylidene)-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine](/img/structure/B215232.png)
![6-[4-(2-hydroxyethyl)-1-piperazinyl]-N-methyl-3-pyridinesulfonamide](/img/structure/B215234.png)
![2-[(4-Fluorophenyl)sulfanyl]-5-nitropyridine](/img/structure/B215236.png)
![1-[[4-[(3,4-Dichlorophenyl)thio]-3-pyridinyl]sulfonyl]-3-propylurea](/img/structure/B215238.png)
![Ethyl {4-[(3-methylphenyl)sulfanyl]-3-pyridinyl}sulfonylcarbamate](/img/structure/B215239.png)
![3-{[(Anilinocarbonyl)amino]sulfonyl}-4-[(2-chlorophenyl)sulfanyl]pyridine](/img/structure/B215240.png)

![3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichloro-3-methylphenyl)sulfanyl]pyridine](/img/structure/B215243.png)
![N-(4-chlorobenzoyl)-4-[(2-chlorophenyl)sulfanyl]-3-pyridinesulfonamide](/img/structure/B215244.png)
![N-(4-chlorobenzoyl)-4-[(4-chlorophenyl)sulfanyl]-3-pyridinesulfonamide](/img/structure/B215247.png)


![1-ethyl-4-nitro-2-methyl-5-[(4-methylphenyl)sulfanyl]-1H-imidazole](/img/structure/B215252.png)
![{[2-({5-Nitro-2-pyridinyl}amino)phenyl]sulfanyl}acetic acid](/img/structure/B215253.png)